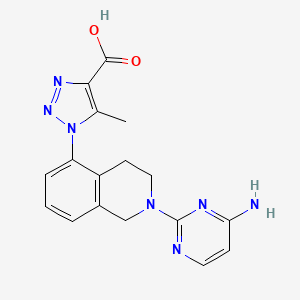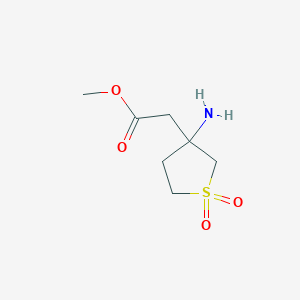![molecular formula C9H21N3O2S B13334548 [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine](/img/structure/B13334548.png)
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine is a chemical compound with the molecular formula C9H21N3O2S. It is known for its unique structure, which includes a cyclopentyl group, an amino group, and a sulfamoyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine typically involves the reaction of cyclopentylamine with dimethylamine and a sulfamoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Quality control measures are implemented to monitor the reaction progress and the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2-Amino-1-cyclohexylethyl)sulfamoyl]dimethylamine
- [(2-Amino-1-cyclopropylethyl)sulfamoyl]dimethylamine
- [(2-Amino-1-cyclobutylethyl)sulfamoyl]dimethylamine
Uniqueness
[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H21N3O2S |
|---|---|
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
[2-amino-1-(dimethylsulfamoylamino)ethyl]cyclopentane |
InChI |
InChI=1S/C9H21N3O2S/c1-12(2)15(13,14)11-9(7-10)8-5-3-4-6-8/h8-9,11H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
QAMAHEVLHPWPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC(CN)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




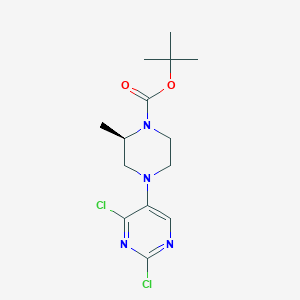
![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
![6,11,16-trioxapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4(8),9,12,14(18)-hexaene-5,7,15,17-tetrone](/img/structure/B13334500.png)
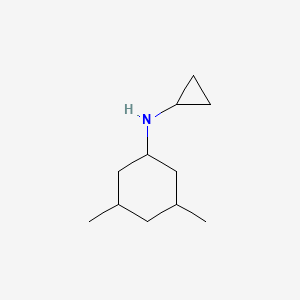
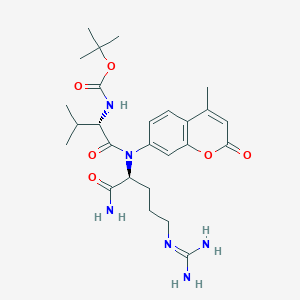
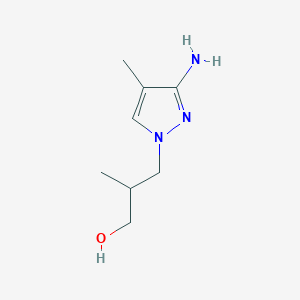
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334528.png)
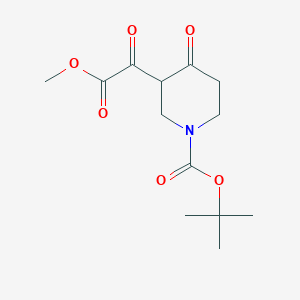

![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13334545.png)
